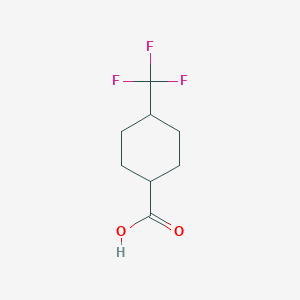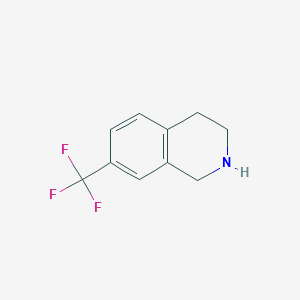
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
The compound “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” belongs to a class of organic compounds known as tetrahydroisoquinolines . The trifluoromethyl group is a powerful structural motif in drugs and polymers .
Synthesis Analysis
While specific synthesis methods for “7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not available, trifluoromethylation reactions are an important area of research in organic chemistry .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various techniques such as vibrational spectroscopic studies and natural bond orbital analysis .Chemical Reactions Analysis
Trifluoromethylation reactions have been developed for the construction of carbon–CF3 bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group .Applications De Recherche Scientifique
Application in Phenylethanolamine N-Methyltransferase Inhibition
7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives have been studied for their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT). PNMT is an enzyme involved in the biosynthesis of epinephrine, and its inhibition is of interest in various therapeutic contexts. Research shows that 3-trifluoromethyl-THIQs selectively inhibit PNMT due to decreased affinity for the alpha(2)-adrenoceptor, a result of steric bulk intolerance and the decreased pKa of the THIQ amine caused by the 3-trifluoromethyl moiety. These compounds, however, displayed less affinity for PNMT compared to other THIQ-type inhibitors (Grunewald et al., 1999). Additionally, fluorination of the methyl group in THIQs, such as in 7-substituted-THIQs, can enhance selectivity and PNMT inhibitory potency (Grunewald et al., 2006).
Synthesis of CF3-Containing THIQ Phosphonates
The synthesis of CF3-containing THIQ phosphonates, which are analogues of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC), has been achieved through regioselective ruthenium-catalyzed co-cyclotrimerization. This process, involving functionalized 1,7-diynes with various alkynes, provides an efficient approach to novel trifluoromethyl-substituted phosphonate analogues of TIC derivatives (Zotova et al., 2013).
Local Anesthetic Activity and Acute Toxicity
Isoquinoline alkaloids, including tetrahydroisoquinolines, are being explored for their local anesthetic activity and acute toxicity. A series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines showed high local anesthetic activity and varying degrees of toxicity in mice, with some compounds demonstrating more potency than lidocaine. These findings highlight the potential of these compounds in medical applications (Azamatov et al., 2023).
Application in Cancer Research
Compounds with the 1,2,3,4-tetrahydroisoquinoline moiety, such as 7-(Trifluoromethyl)-THIQ, are of interest in cancer research. Their derivatives have shown a range of biological properties, including antitumor and antimicrobial activities. For instance, certain 1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated as potential anticancer agents, highlighting the utility of this scaffold in pharmaceutical development (Redda et al., 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQHLYGRTFVUEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438899 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
199678-32-5 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

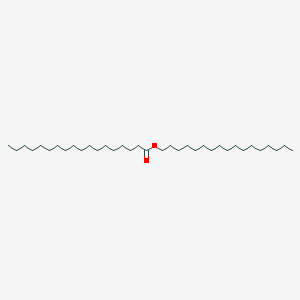
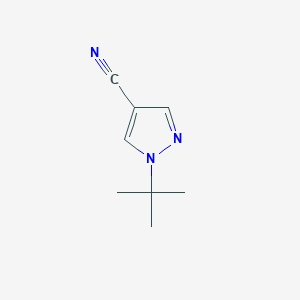

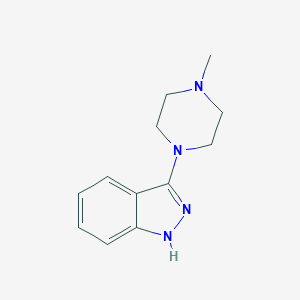
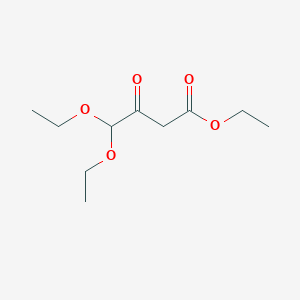
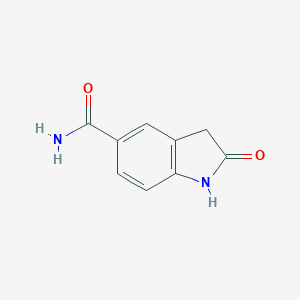
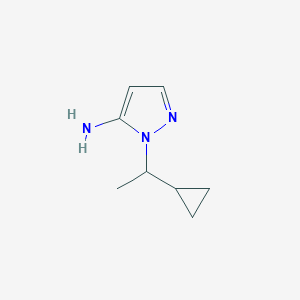
![(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine](/img/structure/B178562.png)
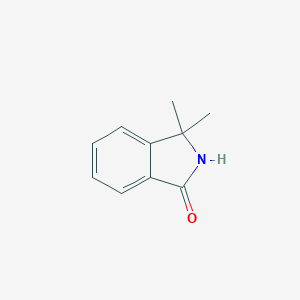
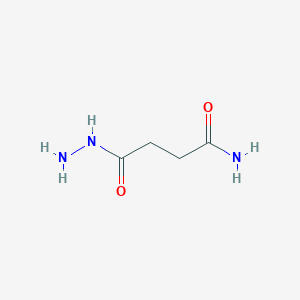
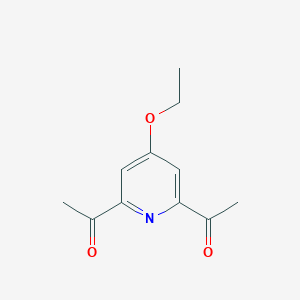
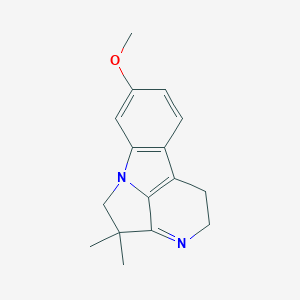
![4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B178583.png)
